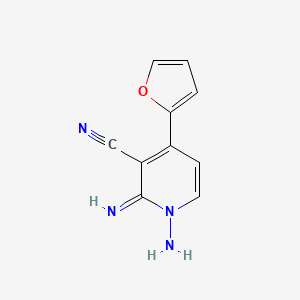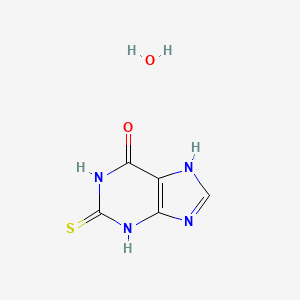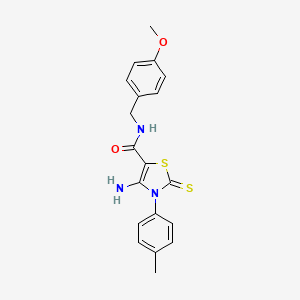
(4-((1H-咪唑-1-基)甲基)苯基)(4-(5-(4-氟苯基)-1,3,4-恶二唑-2-基)哌啶-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains several functional groups including an imidazole ring, a phenyl ring, an oxadiazole ring, and a piperidine ring. Imidazole rings are present in many important biological molecules, such as histidine and the related hormone histamine. Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene units and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the imidazole ring might participate in reactions with acids and bases, while the oxadiazole ring might undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, and the presence of aromatic rings might make it relatively stable .科学研究应用
合成和结构分析
- 相关化合物的研究展示了合成具有复杂结构的化合物的创新方法,包括涉及咪唑和恶二唑部分的方法。例如,一项研究详细介绍了通过一锅三组分缩合合成一系列 1,3-二芳基化咪唑并[1,5-a]吡啶衍生物,展示了创造具有显着光学特性的化合物的潜力 (Volpi 等人,2017).
光学性质
- 相关化合物的な光学性质一直是关注的焦点,研究结果表明化学结构的变化会显着影响吸收和荧光光谱。这表明此类化合物在低成本发光材料的开发中具有潜力 (Volpi 等人,2017).
抗增殖活性
- 一些衍生物已被评估其抗增殖活性,强调了这些化合物的潜在生物医学应用。这包括对其生物活性的结构表征和评估,为未来的药物开发工作奠定了基础 (Prasad 等人,2018).
先进材料应用
- 对相关化合物的结构和光学性质的研究有助于先进材料的开发。例如,对具有咪唑环的荧光团的研究表明在创造具有特定荧光特性的材料中的应用,在各种技术和科学领域很有用 (Danko 等人,2012).
作用机制
Target of Action
Compounds with similar structures, such as benzimidazole, indole, and benzophenone moieties, have been found to be effective against various strains of microorganisms . These compounds are often used in the development of new antibacterial agents .
Mode of Action
It is known that similar compounds interact with key functional proteins in bacterial cell division . For instance, FtsZ has been recognized as a potential target for the growth of novel antibacterial agents .
Biochemical Pathways
It is known that similar compounds can interfere with the normal functioning of bacterial cells, leading to their death .
Pharmacokinetics
The pharmacokinetics of similar compounds are often studied to understand their bioavailability and efficacy .
Result of Action
Similar compounds have been found to exhibit antimicrobial activity, suggesting that they may inhibit the growth of bacteria and other microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known, though, that factors such as temperature, pH, and the presence of other substances can influence the activity of similar compounds .
安全和危害
未来方向
生化分析
Biochemical Properties
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain phosphodiesterases (PDEs), which are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP . By inhibiting PDEs, the compound can modulate intracellular signaling pathways, potentially leading to therapeutic effects in conditions like inflammation and cardiovascular diseases. Additionally, the imidazole ring in the compound can interact with heme-containing enzymes, affecting their catalytic activity.
Cellular Effects
The effects of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to influence the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . It can also affect the expression of genes involved in inflammatory responses, thereby modulating the immune response. Furthermore, the compound’s interaction with cellular receptors and enzymes can lead to changes in metabolic processes, such as glucose uptake and lipid metabolism.
Molecular Mechanism
At the molecular level, (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects through several mechanisms. It binds to the active sites of PDEs, inhibiting their activity and increasing the levels of cyclic nucleotides . This binding is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site. Additionally, the compound can interact with other biomolecules, such as G-protein coupled receptors (GPCRs), leading to downstream signaling effects. These interactions can result in the activation or inhibition of various signaling pathways, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to the compound in vitro has been associated with sustained modulation of signaling pathways and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and cardioprotective actions . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications. Animal studies have also demonstrated that the compound’s efficacy and safety profile are dose-dependent, necessitating careful consideration of dosage in clinical settings.
属性
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O2/c25-21-7-5-18(6-8-21)22-27-28-23(32-22)19-9-12-30(13-10-19)24(31)20-3-1-17(2-4-20)15-29-14-11-26-16-29/h1-8,11,14,16,19H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDCCPOKWXZFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(Cyanomethyl)-2-[[2,3-dihydro-1H-inden-5-yl(thiophen-2-yl)methyl]amino]acetamide](/img/structure/B2982225.png)
![6-(5-Morpholin-4-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2982226.png)
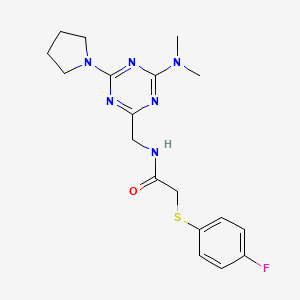
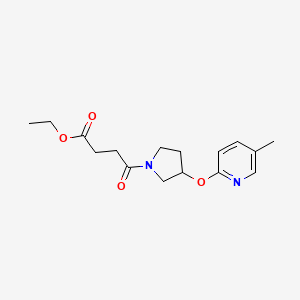
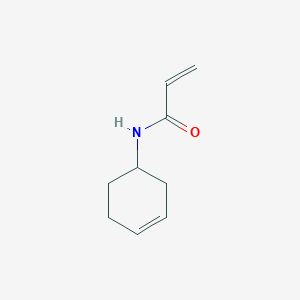
![6-(2-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2982233.png)


![ethyl 4-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2982238.png)
![2-(2-Ethoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2982239.png)
![(E)-8-(2-aminophenyl)-3-(but-2-en-1-yl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982240.png)
